
NH-bis(PEG2-Boc)
Übersicht
Beschreibung
NH-bis(PEG2-Boc) is a molecule with two PEG chains, each consisting of two ethylene glycol units and capped with a Boc protecting group, linked by an amine group . It is used in various chemical synthesis applications, particularly in peptide synthesis or in the preparation of functionalized polymers . The Boc protecting groups can shield the amine functionalities, allowing for controlled deprotection steps during subsequent reactions .
Synthesis Analysis
NH-bis(PEG2-Boc) is a non-cleavable 2 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The Boc protecting groups can be deprotected under acidic conditions .
Molecular Structure Analysis
The molecular formula of NH-bis(PEG2-Boc) is C22H45N3O8 . It contains an amino group with two Boc protected amines . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls .
Chemical Reactions Analysis
The amino group in NH-bis(PEG2-Boc) is reactive with carboxylic acids, activated NHS ester, carbonyls . The protected amines can be deprotected by acidic conditions .
Physical And Chemical Properties Analysis
NH-bis(PEG2-Boc) has a molecular weight of 479.6 g/mol . It is a solid substance and its boiling point is 577.0±50.0 C at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Antikörper-Wirkstoff-Konjugate (ADCs)
NH-bis(PEG2-Boc): wird als nicht spaltbarer 2-Einheiten-PEG-Linker bei der Synthese von ADCs verwendet {svg_1}. ADCs sind eine Klasse von zielgerichteten Therapeutika, die einen Antikörper, der spezifisch für die Krebszellen ist, und ein zytotoxisches Medikament kombinieren. Dieser Linker trägt dazu bei, die Stabilität des Verhältnisses von Wirkstoff zu Antikörper zu erhalten, ein entscheidender Faktor für die Wirksamkeit von ADCs.
PROTAC-Entwicklung
Im Bereich der zielgerichteten Proteindegradation dient NH-bis(PEG2-Boc) als Linker bei der Konstruktion von PROTAC-Molekülen {svg_2}. PROTACs sind bifunktionale Moleküle, die eine E3-Ubiquitin-Ligase rekrutieren, um unerwünschte Proteine für den Abbau durch das Proteasom zu markieren.
Arzneimittel-Abgabesysteme
Der PEG-Aspekt von NH-bis(PEG2-Boc) verbessert die Löslichkeit und Stabilität von therapeutischen Wirkstoffen {svg_3}. Es wird in Arzneimittelabgabesystemen eingesetzt, um die Pharmakokinetik von Medikamenten zu verbessern und ihren Abbau und die Clearance aus dem Körper zu reduzieren.
Oberflächenmodifikation
NH-bis(PEG2-Boc): kann zur Oberflächenmodifikation von Nanopartikeln verwendet werden {svg_4}. Die PEG-beschichtete Oberfläche bietet eine „Stealth“-Eigenschaft, die es Nanopartikeln ermöglicht, dem Immunsystem auszuweichen und eine bessere Verteilung im Körper zu erreichen.
Molekulare Klebstoffe
Diese Verbindung ist auch an der Synthese von molekularen Klebstoffen beteiligt {svg_5}. Molekulare Klebstoffe sind kleine Moleküle, die Protein-Protein-Interaktionen induzieren und so zu neuartigen therapeutischen Strategien für die Behandlung von Krankheiten führen.
Biokonjugation
Das Boc-geschützte Amin von NH-bis(PEG2-Boc) reagiert mit Carbonsäuren und aktivierten NHS-Estern, wodurch es zu einem wertvollen Reagenz für Biokonjugationsanwendungen wird {svg_6}. Biokonjugation wird verwendet, um verschiedene Biomoleküle an Medikamente oder Fluoreszenzfarbstoffe zu koppeln, um eine gezielte Abgabe und Bildgebung zu ermöglichen.
Peptidsynthese
In der Peptidsynthese kann NH-bis(PEG2-Boc) als Spacer verwendet werden, um die pharmakologischen Eigenschaften von Peptiden zu verbessern {svg_7}. Der PEG-Spacer kann die Löslichkeit und Stabilität von Peptiden erhöhen und so ihr therapeutisches Potenzial verbessern.
Biomaterialtechnik
Schließlich findet NH-bis(PEG2-Boc) Anwendung in der Biomaterialtechnik {svg_8}. Es kann verwendet werden, um die Eigenschaften von Hydrogelen und anderen Biomaterialien zu modifizieren, was die Zellhaftung, Proliferation und Differenzierung beeinflusst.
Wirkmechanismus
Target of Action
NH-bis(PEG2-Boc) is a PEG-based linker used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .
Mode of Action
NH-bis(PEG2-Boc) joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein . This interaction enables selective protein degradation by leveraging the intracellular ubiquitin-proteasome system .
Biochemical Pathways
The compound operates within the ubiquitin-proteasome system, a crucial pathway for protein degradation . By linking a ligand for the target protein with a ligand for an E3 ubiquitin ligase, NH-bis(PEG2-Boc) facilitates the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
Pegylation, the process of attaching peg chains to molecules, can increase solubility and stability and reduce immunogenicity of peptides and proteins . This suggests that NH-bis(PEG2-Boc) may have favorable ADME properties.
Result of Action
The result of NH-bis(PEG2-Boc)'s action is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.
Action Environment
The action of NH-bis(PEG2-Boc) is influenced by the intracellular environment, as it leverages the ubiquitin-proteasome system for protein degradation . The compound’s efficacy and stability may also be affected by the pH level, as the Boc protected amines can be deprotected under acidic conditions .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
NH-bis(PEG2-Boc) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The amino group in NH-bis(PEG2-Boc) is reactive with carboxylic acids, activated NHS ester, carbonyls . The protected amines can be deprotected by acidic conditions .
Cellular Effects
NH-bis(PEG2-Boc) has profound effects on various types of cells and cellular processes. It influences cell function by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
NH-bis(PEG2-Boc) exerts its effects at the molecular level through a variety of mechanisms. It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45N3O8/c1-21(2,3)32-19(26)24-9-13-30-17-15-28-11-7-23-8-12-29-16-18-31-14-10-25-20(27)33-22(4,5)6/h23H,7-18H2,1-6H3,(H,24,26)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIWCLJWOXGQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNCCOCCOCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




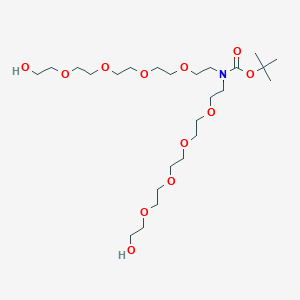
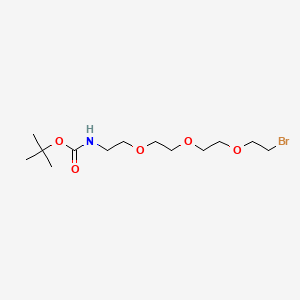
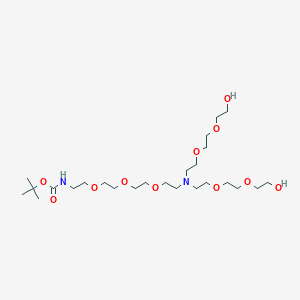
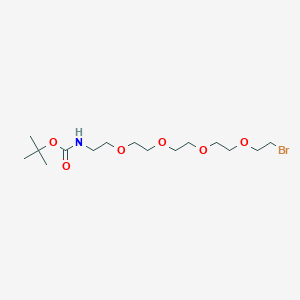


![(1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B609486.png)

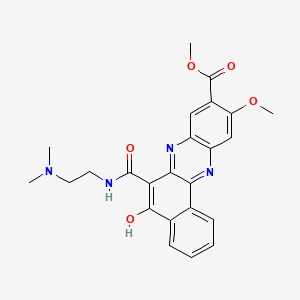
![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)
